1-(difluoromethyl)-N-[2-(4-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology
Preparation Methods
One common synthetic route involves the radical difluoromethylation of heterocycles, which has been extensively studied due to its applicability in functionalizing diverse fluorine-containing heterocycles . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often utilizing advanced catalytic systems and controlled environments.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by reagents such as Selectfluor.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in functionalized derivatives with potential biological activity.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as histone deacetylase 6 (HDAC6). This compound acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6, binding tightly to the enzyme and inhibiting its activity through a two-step slow-binding mechanism . The difluoromethyl group plays a crucial role in this inhibition, contributing to the compound’s high potency and selectivity.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N-[2-(4-METHYLPIPERIDINO)BENZYL]-1H-PYRAZOLE-4-SULFONAMIDE can be compared to other fluorinated compounds, such as:
Trifluoromethylated Compounds: These compounds, like trifluoromethylated heterocycles, also exhibit significant biological activity and are used in pharmaceuticals and agrochemicals.
Monofluoromethylated Compounds: Similar to difluoromethylated compounds, monofluoromethylated compounds are used in various applications, including drug development and material science.
Difluoromethyl 2-Pyridyl Sulfone: This versatile reagent is used in synthetic applications and provides mechanistic insights into transformations involving difluoromethyl groups.
Properties
Molecular Formula |
C17H22F2N4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[2-(4-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H22F2N4O2S/c1-13-6-8-22(9-7-13)16-5-3-2-4-14(16)10-21-26(24,25)15-11-20-23(12-15)17(18)19/h2-5,11-13,17,21H,6-10H2,1H3 |
InChI Key |
OELQCOMAXFNQEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2CNS(=O)(=O)C3=CN(N=C3)C(F)F |
Origin of Product |
United States |
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